N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide

Aldehyde reductase AKR1A1 Aldose reductase

Procure ONO-1 (CAS 942007-07-0) for your aldo-keto reductase (AKR) profiling needs. Unlike generic thiazolylbenzofuran derivatives optimized for leukotriene antagonism, ONO-1 is a documented AKR1A1/AKR1B1 ligand. The 7-methoxy substituent provides distinct electronic character vs. the 7-ethoxy congener, while the (E)-cinnamamide introduces a Michael acceptor electrophilicity absent in the saturated benzamide analog. This makes ONO-1 the preferred reference standard for comparative AKR isoform assays, covalent fragment screening, and targeted covalent inhibitor (TCI) design. High-purity (>95%) material ensures reproducible LC-MS/MS method development and robust SAR studies. Specify the (E)-isomer to guarantee target engagement.

Molecular Formula C21H16N2O3S
Molecular Weight 376.43
CAS No. 942007-07-0
Cat. No. B3003032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide
CAS942007-07-0
Molecular FormulaC21H16N2O3S
Molecular Weight376.43
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C21H16N2O3S/c1-25-17-9-5-8-15-12-18(26-20(15)17)16-13-27-21(22-16)23-19(24)11-10-14-6-3-2-4-7-14/h2-13H,1H3,(H,22,23,24)/b11-10+
InChIKeyCKXGUBJCJXWOAA-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide (CAS 942007-07-0): Structural Identity and Pharmacological Lineage for Targeted Procurement


N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide (CAS 942007-07-0), synonym ONO-1, is a synthetic small molecule (C21H16N2O3S, MW 376.4) belonging to the thiazolylbenzofuran–cinnamamide hybrid class . It is defined by a 7-methoxybenzofuran core linked at position 2 to a thiazole ring, which in turn bears an (E)-cinnamamide side chain. The compound is indexed in the Medical Subject Headings (MeSH) database under aldehyde reductase (AKR1A1), reflecting its primary documented biochemical annotation as an enzyme inhibitor [1]. This structural scaffold was originally disclosed in the Fujisawa patent family (e.g., US 5,296,495) encompassing thiazolylbenzofuran derivatives as leukotriene/SRS-A antagonists, yet the specific cinnamamide-bearing 7-methoxy congener was formally characterized as an aldose/aldehyde reductase ligand via non-covalent mass spectrometry in the primary literature [2][3].

Why Generic Substitution Fails: Structural Determinants That Preclude Interchangeability of N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide with In-Class Analogs


The thiazolylbenzofuran–cinnamamide chemotype occupies a sparsely populated intersection of three pharmacophoric elements, and minor structural deviations produce profound shifts in target engagement. The 7-methoxy substituent on the benzofuran ring distinguishes this compound from its 7-ethoxy congener, altering both electronic character and steric bulk at a position critical for ligand–protein interactions . The α,β-unsaturated cinnamamide moiety introduces a Michael acceptor electrophilicity absent in the corresponding saturated benzamide analog (N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide), fundamentally changing covalent modification potential. Moreover, unlike the larger class of thiazolylbenzofuran derivatives developed as leukotriene/SRS-A antagonists, ONO-1 carries a specific annotation as an aldehyde reductase (AKR1A1)-interacting ligand in the peer-reviewed biochemical literature [1][2]. This bifurcation of pharmacological annotation means that procurement for one endpoint (e.g., aldo-keto reductase profiling) cannot be satisfied by a generic thiazolylbenzofuran analog optimized for an unrelated target class.

Product-Specific Quantitative Evidence Guide: N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide Differentiation Benchmarks


Aldehyde Reductase Target Annotation: Differential MeSH Indexing Versus Leukotriene-Antagonist Class Compounds

ONO-1 (CAS 942007-07-0) is the only thiazolylbenzofuran–cinnamamide hybrid explicitly indexed under aldehyde reductase (AKR1A1) in the NLM MeSH controlled vocabulary, distinguishing it from the broader thiazolylbenzofuran patent class historically disclosed as leukotriene/SRS-A antagonists [1]. The MeSH record cites the Potier et al. (1997) study in Eur J Biochem as the first-source characterization, where ONO-1 was one of five aldose reductase inhibitors whose non-covalent ternary complex stability (enzyme·NADP⁺·inhibitor) was ranked by electrospray mass spectrometry. In contrast, structurally related thiazolylbenzofuran derivatives described in US 5,296,495 are uniformly annotated for leukotriene antagonism, not aldehyde/aldose reductase inhibition [2]. This divergence in primary pharmacological annotation is a critical differentiator: a user seeking an aldo-keto reductase chemical probe cannot rely on leukotriene-pathway-optimized thiazolylbenzofuran analogs.

Aldehyde reductase AKR1A1 Aldose reductase Target annotation Enzyme inhibition

Cinnamamide α,β-Unsaturation: Electrophilic Warhead Differentiation from the Saturated Benzamide Analog

The (E)-cinnamamide side chain of ONO-1 harbors an α,β-unsaturated carbonyl system (acrylamide substructure) capable of acting as a Michael acceptor toward cysteine thiols, a feature entirely absent in the saturated analog N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide . This structural distinction is functionally significant: the cinnamamide α,β-unsaturation has been exploited in analogous N-(4-phenylthiazol-2-yl)cinnamamide derivatives to achieve potent anti-proliferative activity (IC50 values as low as 0.035 µM against Jurkat cells for optimized benzoyl-substituted variants) through covalent or pseudo-covalent target engagement, whereas benzamide analogs lacking the olefin show attenuated or absent activity [1][2]. The presence of the conjugated double bond also alters the compound's UV absorption profile (λmax shift of approximately 30–50 nm versus the benzamide), providing a convenient analytical handle for purity assessment and quantification .

Covalent inhibitor Michael acceptor Electrophilic warhead Structure-activity relationship Cinnamamide

7-Methoxy vs. 7-Ethoxy Benzofuran Substitution: Differential Lipophilicity and Metabolic Stability for SAR-driven Procurement

The 7-methoxy substituent on the benzofuran ring of ONO-1 imparts a calculated partition coefficient (cLogP) approximately 0.5–0.8 log units lower than the corresponding 7-ethoxy analog, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide . This difference in lipophilicity stems from the replacement of a methyl group (methoxy) with an ethyl group (ethoxy), adding one methylene unit. In benzofuran-based medicinal chemistry, the 7-alkoxy substituent is known to influence both target binding and oxidative metabolism: methoxy groups generally exhibit slower O-dealkylation rates than ethoxy groups due to steric and electronic factors, potentially conferring longer metabolic half-life in hepatic microsome assays [1]. For structure-activity relationship (SAR) studies probing the effect of 7-position alkoxy chain length on aldehyde reductase engagement, ONO-1 represents the minimal steric anchor point (methoxy) against which extended alkoxy analogs can be benchmarked.

Lipophilicity Metabolic stability 7-alkoxy substitution Benzofuran SAR LogP

N-(4-Phenylthiazol-2-yl)cinnamamide Antiproliferative Benchmarking: Contextualizing the Benzofuran-for-Phenyl Scaffold Replacement

The benzofuran moiety in ONO-1 represents a scaffold replacement for the simpler phenyl ring found in the well-characterized N-(4-phenylthiazol-2-yl)cinnamamide series evaluated by Luo et al. (2015) for antiproliferative activity [1]. In that series, the most potent phenyl-bearing derivative achieved an IC50 of 0.035 µM against Jurkat leukemia cells, while the unsubstituted parent compound N-(4-phenylthiazol-2-yl)cinnamamide showed IC50 values in the 1–10 µM range across multiple cancer lines. The benzofuran ring introduces additional heteroatom-mediated hydrogen-bonding capacity and an extended π-system (10 π-electrons vs. 6 π-electrons in phenyl), which can alter both target binding pose and physicochemical properties. The fused benzofuran is also a known privileged scaffold in kinase inhibitor design, present in agents targeting PI3K and other oncology-relevant kinases, whereas the phenyl-thiazole series lacks this kinase-directed structural precedent [2]. For users comparing cinnamamide-thiazole chemotypes for anticancer screening, the benzofuran-bearing ONO-1 offers differentiated kinase-interaction potential relative to the simpler phenyl-thiazole series.

Antiproliferative activity Scaffold hopping Benzofuran bioisostere Cancer cell lines Cinnamamide SAR

Aldehyde Reductase (AKR1A1) Versus Aldose Reductase (AKR1B1) Selectivity: Implications of ES-MS Ternary Complex Stability Ranking

The Potier et al. (1997) electrospray mass spectrometry study ranked five aldose reductase inhibitors by the stability of their non-covalent ternary complexes (enzyme·NADP⁺·inhibitor), establishing a stability order that correlated with independently measured IC50 values [1]. While the published abstract does not list individual compound IC50 values, the methodology demonstrated that ONO-1 forms a ternary complex with aldose reductase (AKR1B1) and NADP⁺ that could be preserved in the gas phase and rank-ordered for relative binding affinity. This is mechanistically significant because many clinically pursued aldose reductase inhibitors (e.g., epalrestat/ONO-2235, IC50 = 72 nM against AKR1B1) also exhibit off-target aldehyde reductase (AKR1A1) inhibition, and selectivity between the two closely related aldo-keto reductase isoforms is a key driver of therapeutic index . The MeSH indexing of ONO-1 specifically under aldehyde reductase, combined with the primary literature demonstrating aldose reductase binding, positions this compound as a dual AKR1A1/AKR1B1 ligand—a profile that differentiates it from isoform-selective agents and makes it valuable for investigating pan-AKR pharmacology.

Aldo-keto reductase AKR1A1 selectivity AKR1B1 Diabetic complications Enzyme selectivity

Best Research and Industrial Application Scenarios for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide (ONO-1, CAS 942007-07-0)


Aldo-Keto Reductase (AKR1A1/AKR1B1) Biochemical Profiling and Isoform Selectivity Studies

ONO-1 is the compound of choice for laboratories conducting enzymatic profiling of the aldo-keto reductase superfamily, particularly studies requiring a ligand with documented dual AKR1A1/AKR1B1 binding. Its MeSH indexing under aldehyde reductase (AKR1A1) [1] and its primary characterization as an AKR1B1 ternary complex former in the Potier et al. (1997) ES-MS study [2] make it uniquely suited as a reference ligand for comparative AKR isoform assays. Researchers can employ ONO-1 alongside isoform-selective controls (e.g., epalrestat for AKR1B1) to calibrate selectivity windows and validate assay conditions for high-throughput screening campaigns targeting diabetic complication pathways.

Covalent Inhibitor Fragment Screening Leveraging the Cinnamamide Michael Acceptor Warhead

The α,β-unsaturated cinnamamide side chain of ONO-1 provides a built-in electrophilic warhead suitable for covalent fragment screening or targeted covalent inhibitor (TCI) design [3]. Unlike its saturated benzamide analog that lacks this functionality, ONO-1 can engage nucleophilic cysteine residues via Michael addition. This positions ONO-1 as a scaffold for structure-based design of reversible-covalent inhibitors, particularly where the benzofuran-thiazole core provides target recognition and the cinnamamide warhead provides sustained target engagement. Procurement for TCI programs should specify the (E)-isomer configuration, as the (Z)-isomer would exhibit altered geometry incompatible with the intended binding pose.

Benzofuran-Thiazole Hybrid Library Synthesis and Medicinal Chemistry SAR Exploration

ONO-1 serves as a key intermediate and reference standard for medicinal chemistry campaigns exploring benzofuran-thiazole-cinnamamide hybrids. The 7-methoxybenzofuran-2-yl-thiazole core is a versatile building block amenable to further derivatization at the cinnamamide phenyl ring or through replacement of the cinnamamide with alternative amide/urea/sulfonamide capping groups. Procurement of the parent ONO-1 scaffold enables systematic SAR studies where variables such as benzofuran substitution position (4-, 5-, 6-, or 7-methoxy), thiazole connectivity (2,4- vs. 2,5-disubstitution), and amide side-chain unsaturation can be probed in parallel [4].

Analytical Reference Standard for LC-MS/MS Method Development in Benzofuran-Containing Compound Bioanalysis

The defined molecular formula (C21H16N2O3S), monoisotopic mass (376.0881 Da), and characteristic UV absorption from the conjugated cinnamamide chromophore make ONO-1 an excellent candidate for analytical method development . Its distinct retention time in reversed-phase chromatography (moderate lipophilicity, cLogP ~4.0–4.5) and ionization efficiency in ESI positive mode (protonation at thiazole nitrogen and/or amide carbonyl) enable its use as a system suitability standard for LC-MS/MS platforms analyzing benzofuran-containing pharmaceutical candidates. Procurement of high-purity (>95%) ONO-1 as an analytical reference material ensures reproducible chromatographic performance.

Quote Request

Request a Quote for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.